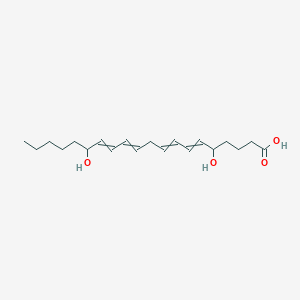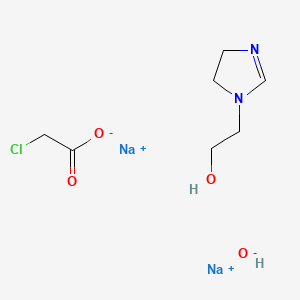![molecular formula C11H20N2O5 B13394644 2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)
2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC-DAB(BOC)-OH, also known as N-α-(tert-Butoxycarbonyl)-N-δ-(2-amino-2-carboxyethyl)-L-ornithine, is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is widely used in organic synthesis to temporarily mask reactive functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-DAB(BOC)-OH typically involves the protection of the amino group of L-ornithine with a tert-butoxycarbonyl (BOC) group. This can be achieved through the reaction of L-ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of AC-DAB(BOC)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
AC-DAB(BOC)-OH undergoes various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: L-ornithine with a free amino group.
Coupling: Peptides or peptide derivatives with AC-DAB(BOC)-OH incorporated into the sequence.
Aplicaciones Científicas De Investigación
AC-DAB(BOC)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and peptide-based compounds.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of AC-DAB(BOC)-OH primarily involves its role as a protecting group in peptide synthesis. The BOC group temporarily masks the amino group, preventing unwanted side reactions during the synthesis process. Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amino group, allowing further functionalization or incorporation into peptide chains.
Comparación Con Compuestos Similares
Similar Compounds
N-α-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): Similar to AC-DAB(BOC)-OH but with a different side chain.
N-α-(tert-Butoxycarbonyl)-L-arginine (Boc-Arg-OH): Another amino acid derivative with a BOC protecting group.
Uniqueness
AC-DAB(BOC)-OH is unique due to its specific side chain structure, which includes an additional amino and carboxyl group. This makes it particularly useful in the synthesis of complex peptides and peptide-based compounds, offering more versatility in the design of peptide sequences.
Propiedades
Fórmula molecular |
C11H20N2O5 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-7(14)13-8(9(15)16)5-6-12-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16) |
Clave InChI |
ZXOMLJGTABQBQW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


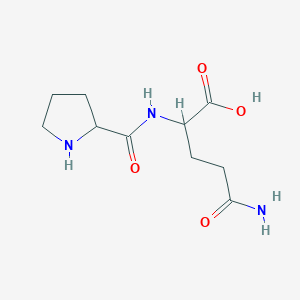
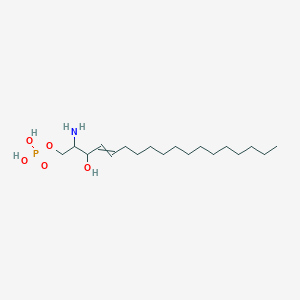
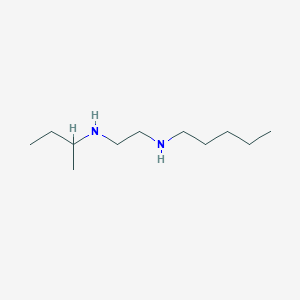
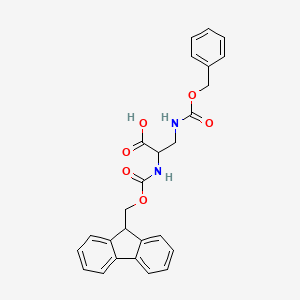
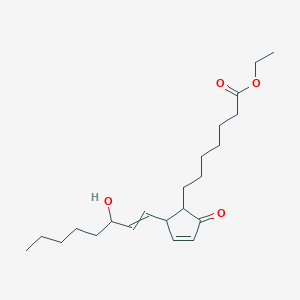
![2-[7-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13394586.png)
![(2,10,13-Trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B13394603.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid](/img/structure/B13394609.png)
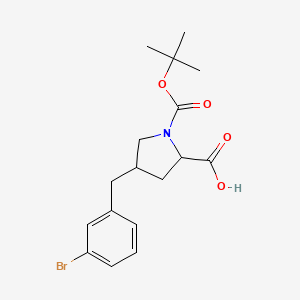
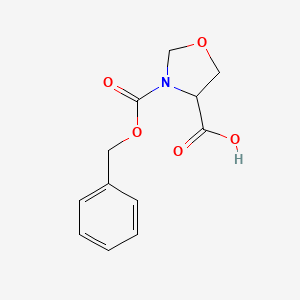
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
